molecular formula C23H22ClN3O3 B2571242 N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898433-30-2

N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2571242
CAS RN: 898433-30-2
M. Wt: 423.9
InChI Key: DNJMZWDXRFHAAS-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

Research on compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has demonstrated their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazolines that showed promising antibacterial and antifungal activities against various pathogens, suggesting a potential for the development of new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Pro-Drug Applications in Cancer Therapy

Berry, Watson, Whish, and Threadgill (1997) explored the synthesis of 5-substituted isoquinolin-1-ones, demonstrating their potential as pro-drugs for selective release of therapeutic agents in hypoxic solid tumors. This research underscores the potential of compounds with similar structural features to serve as pro-drugs in targeted cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).

Anticancer, Antibacterial, and Anti-inflammatory Properties

Bonilla-Castañeda, Villamizar-Mogotocoro, and Kouznetsov (2022) synthesized a compound closely related to the target molecule and characterized it for its therapeutic properties. Their findings suggest such compounds could have potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating a broad spectrum of potential applications in therapeutic drug development (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Novel Synthesis Methods and Catalysis

Research by Salari, Mosslemin, and Hassanabadi (2016) involved the synthesis of trans-2,3-dihydrofuro[3,2-c]Coumarins in an aqueous medium, highlighting innovative catalytic methods that could be relevant for synthesizing structurally similar compounds. Such work emphasizes the importance of developing green and efficient synthetic methodologies in organic chemistry (Salari, Mosslemin, & Hassanabadi, 2016).

Neuropharmacological Applications

Dugovic et al. (2009) investigated the role of orexin receptors in sleep-wake modulation, utilizing compounds structurally akin to the target molecule. While this study's primary focus was on neuropharmacology, it illustrates the broader potential of such compounds in investigating physiological processes and developing therapeutic agents (Dugovic et al., 2009).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c24-18-8-3-4-9-19(18)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-1-2-7-17(16)15-27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJMZWDXRFHAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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